KDM5-C70: An In-Depth Technical Guide to its Mechanism of Action
KDM5-C70: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (lysine-specific demethylase 5) family of histone demethylases. Functioning as an ethyl ester prodrug of the active compound KDM5-C49, it readily enters cells where it is hydrolyzed to its active form. The primary mechanism of action of KDM5-C70 is the inhibition of the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This inhibition leads to a global increase in H3K4me3 levels, particularly at transcription start sites, which in turn modulates gene expression to exert anti-proliferative effects in cancer cells and influence cell fate decisions in stem cells. This guide provides a comprehensive overview of the mechanism of action of KDM5-C70, including its effects on cellular pathways, quantitative efficacy data, and detailed protocols for key experimental validation.
Core Mechanism of Action
KDM5-C70 is an ethyl ester derivative of KDM5-C49, designed to overcome the poor cellular permeability of its parent compound.[1][2] Once inside the cell, endogenous esterases cleave the ethyl ester group, releasing the active inhibitor KDM5-C49.[3] KDM5-C49 is a potent and selective inhibitor of the Jumonji AT-Rich Interactive Domain 1 (JARID1) family of histone demethylases, also known as the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2]
The KDM5 enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically remove methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3).[3][4] H3K4me3 is a critical epigenetic mark predominantly found at the transcription start sites of active genes. By inhibiting the demethylase activity of KDM5 enzymes, KDM5-C70 leads to a genome-wide elevation of H3K4me3 levels.[1][5] This sustained hypermethylation at gene promoters alters chromatin structure and leads to the reactivation of silenced genes, including tumor suppressor genes.[6]
The downstream consequences of KDM5 inhibition by KDM5-C70 are context-dependent but generally result in anti-proliferative and pro-differentiation outcomes. In cancer cells, this manifests as impaired cell cycle progression, induction of senescence, and reduced colony formation.[3][7][8] In stem cells, it can direct differentiation towards specific lineages, such as promoting astrocytogenesis in neural stem cells.[9]
Quantitative Data
The following tables summarize the quantitative data available for KDM5-C70 and its active form, KDM5-C49.
Table 1: In Vitro Inhibitory Activity of KDM5-C49
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5A | 40 | Biochemical Assay | [10] |
| KDM5B | 160 | Biochemical Assay | [10] |
| KDM5C | 100 | Biochemical Assay | [10] |
Table 2: Cellular Efficacy of KDM5-C70
| Cell Line | Assay Type | Effect | Concentration | Duration | Reference |
| MM.1S myeloma cells | Viability/Proliferation | ~50% reduction | ~20 µM | 7 days | [1][7] |
| MM.1S myeloma cells | Rb Phosphorylation | Decreased | 50 µM | 7 days | [1][7] |
| MCF7 breast cancer cells | Colony Formation | 85% inhibition | 5 µM | Not Specified | [3] |
| BT474 breast cancer cells | Colony Formation | 97% inhibition | 5 µM | Not Specified | [3] |
| ZR-75-1 breast cancer cells | Colony Formation | 70% inhibition | 5 µM | Not Specified | [3] |
| Rat Neural Stem Cells | Astrocyte Differentiation | Increased GFAP expression | 25 µM | 3-4 days | [11] |
Signaling Pathways and Experimental Workflows
KDM5-C70 Mechanism of Action Pathway
Caption: Mechanism of action of the KDM5-C70 prodrug.
Experimental Workflow for Assessing KDM5-C70 Activity
Caption: Experimental workflow for KDM5-C70 characterization.
Experimental Protocols
KDM5 Biochemical Inhibition Assay (AlphaLISA-based)
This protocol is adapted from commercially available homogenous assay kits for measuring KDM5A activity.[12]
-
Reagent Preparation:
-
Prepare serial dilutions of KDM5-C49 (the active compound) in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Prepare a solution of recombinant human KDM5A enzyme in assay buffer.
-
Prepare a solution of biotinylated H3K4me3 peptide substrate in assay buffer.
-
Prepare a solution of AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated donor beads.
-
-
Enzyme Reaction:
-
In a 384-well plate, add KDM5-C49 dilutions or vehicle control (DMSO).
-
Add the KDM5A enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding the biotinylated H3K4me3 substrate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Stop the reaction by adding the AlphaLISA acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Add the streptavidin donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of KDM5-C49 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Viability Assay (MTT/CellTiter-Glo)
This protocol is a general guideline for assessing the anti-proliferative effects of KDM5-C70.[13]
-
Cell Plating:
-
Seed cells (e.g., MM.1S myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of KDM5-C70 in complete culture medium.
-
Treat the cells with the KDM5-C70 dilutions or vehicle control (DMSO).
-
-
Incubation:
-
Viability Measurement (MTT):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
-
Viability Measurement (CellTiter-Glo):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the EC50 or GI50 value.
-
Western Blot for Phosphorylated Retinoblastoma (pRb)
This protocol is for detecting changes in the phosphorylation status of Rb, a marker of cell cycle progression.[14][15][16]
-
Cell Lysis:
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated Rb signal to the total Rb signal.
-
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.[17][18][19]
-
Cell Seeding:
-
Plate a low density of cells (e.g., 500-1000 cells per well of a 6-well plate) in complete medium.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of KDM5-C70 (e.g., 5 µM for breast cancer cells) or a vehicle control.[3]
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Replace the medium with fresh medium containing the inhibitor every 2-3 days.
-
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Quantification:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for determining the genomic localization of H3K4me3 following KDM5-C70 treatment.[20][21][22]
-
Cross-linking and Chromatin Preparation:
-
Treat cells with KDM5-C70 or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with an antibody specific for H3K4me3 overnight at 4°C.
-
Use a non-specific IgG as a negative control.
-
Save a small aliquot of the chromatin as "input" control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis:
-
For ChIP-qPCR, quantify the enrichment of specific genomic regions (e.g., gene promoters) by quantitative PCR.
-
For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing to map H3K4me3 occupancy genome-wide.
-
Conclusion
KDM5-C70 is a valuable research tool for probing the function of the KDM5 family of histone demethylases. Its mechanism of action, centered on the inhibition of H3K4me3 demethylation, has significant implications for gene regulation, cell cycle control, and cellular differentiation. The experimental protocols provided in this guide offer a framework for researchers to investigate and validate the effects of KDM5-C70 in various biological systems, contributing to a deeper understanding of its therapeutic potential, particularly in the fields of oncology and regenerative medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. glpbio.com [glpbio.com]
- 6. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 7. KDM5-C70 | Histone Demethylase | TargetMol [targetmol.com]
- 8. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histone demethylase inhibitor KDM5-C70 regulates metabolomic and lipidomic programming during an astrocyte differentiation of rat neural stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. Clonogenic Assay [en.bio-protocol.org]
- 19. agilent.com [agilent.com]
- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epigenome-noe.net [epigenome-noe.net]
- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
